molecular formula C8H12ClNO B3049209 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole CAS No. 198075-82-0

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

Cat. No.: B3049209
CAS No.: 198075-82-0
M. Wt: 173.64 g/mol
InChI Key: JMIGYIRQBGPJLG-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group at the 2-position and the chloromethyl group at the 4-position make this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated or partially saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or aldehydes.

    Reduction Products: Saturated oxazole derivatives or partially reduced compounds.

Scientific Research Applications

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-(chloromethyl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.

    2-Tert-butyl-4-(bromomethyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.

    2-Tert-butyl-4-(hydroxymethyl)-1,3-oxazole: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer specific reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-tert-butyl-4-(chloromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIGYIRQBGPJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623151
Record name 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198075-82-0
Record name 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4-(chloromethyl)-1,3-oxazole
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Synthesis routes and methods I

Procedure details

25 g of pivalic acid amide and 25 g of 1,3-dichloro-2-propanone were mixed and heated on an oil bath at 135° C. for 2.5 hours. After having been cooled with ice, the mixture was made alkaline with an aqueous solution of sodium hydroxide added thereto. Then, the resulting product was extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through column chromatography (silica gel; ethyl acetate:n-hexane=1:8) to obtain 17.5 g of 2-tert-butyl-4-chloromethyloxazole.
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Synthesis routes and methods II

Procedure details

A mixture of pivalamide (30 g) and 1,3-dichloro-2-propanone (37.66 g) was stirred at 160° C. for 1.5 hrs. Saturated aqueous sodium hydrogen carbonate and ethyl acetate were added to the reaction mixture, and insoluble materials were removed by filtration. The organic layer was separated, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:5-1:2, v/v). The obtained oily substance (a mixture (41 g) of 2-tert-butyl-4-chloromethyl-1,3-oxazole and 1,3-dichloro-2-propanone) was dissolved in tetrahydrofuran (500 mL) ethanol (50 mL), sodium borohydride (5 g) was added, and the mixture was stirred at room temperature for 16 hrs. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:20, v/v) to give 2-tert-butyl-4-(chloromethyl)-1,3-oxazole as a colorless oil (19.61 g, yield 38%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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